Cbz vs. Boc Protection: Hydrogen Bond Acceptor Capacity Differentiation for Solubility and Interaction Profiling
N-Cbz-4-piperidineacetic acid possesses 4 hydrogen bond acceptors, whereas its N-Boc analog (1-Boc-4-piperidineacetic acid) contains 4 hydrogen bond acceptors with identical count but distinct spatial arrangement and electronic character due to the benzyl versus tert-butyl moiety [1]. The Cbz group contributes a π-system capable of aromatic stacking interactions not present in the Boc analog, which may influence binding affinity in biological targets containing aromatic residues [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 H-bond acceptors |
| Comparator Or Baseline | 1-Boc-4-piperidineacetic acid (CAS 157688-46-5): 4 H-bond acceptors |
| Quantified Difference | Identical count; qualitative difference in π-system availability for aromatic interactions |
| Conditions | Computed property comparison; PubChem-derived molecular descriptors |
Why This Matters
The benzyl group in Cbz protection provides π-π stacking potential relevant for target engagement in aromatic binding pockets, a feature absent in Boc-protected analogs.
- [1] PubChem. N-Cbz-4-piperidineacetic acid (CID 1502086) and 1-Boc-4-piperidineacetic acid (CID 1512539). Computed molecular properties. View Source
- [2] Meyer, E.A.; Castellano, R.K.; Diederich, F. Interactions with Aromatic Rings in Chemical and Biological Recognition. Angew. Chem. Int. Ed. 2003, 42, 1210–1250. View Source
